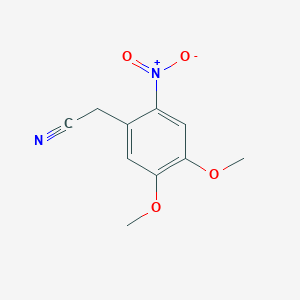

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDJSFDIQCAPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278795 | |

| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17354-04-0 | |

| Record name | 17354-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHOXY-2-NITROPHENYLACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS: 17354-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile containing methoxy and nitro functional groups. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and electron-donating methoxy groups on the benzene ring, along with the reactive acetonitrile moiety, makes it a compound of interest for further chemical exploration.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17354-04-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |

| Molecular Weight | 222.20 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 110-112 °C | [4][5] |

| Solubility | Soluble in organic solvents | [3] |

| SMILES | COC1=C(OC)C=C(C(=C1)CC#N)--INVALID-LINK--[O-] | [4] |

| InChI | InChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,4H2,1-2H3 | [3] |

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde).

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]

- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a nitro group ortho to the acetonitrile substituent and two methoxy groups on the phenyl ring, imparts specific chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and explores its application as a precursor in the synthesis of photolabile protecting groups, commonly known as "caged compounds."

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of its key physical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 222.2 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 110-112 °C | [2] |

| Boiling Point | Not available (likely to decompose) | |

| Density | Not available | |

| Solubility | Soluble in organic solvents. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically exhibit a sharp melting range of 0.5-1 °C, while impurities will broaden and depress the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (110 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for choosing appropriate solvents for reactions, extractions, and purification.

Principle: The ability of a solute to dissolve in a solvent to form a homogeneous solution is observed. The adage "like dissolves like" is a useful guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, the compound is classified as "soluble." If the solid remains, it is "insoluble." If some solid dissolves but a significant portion remains, it can be classified as "partially soluble" or "sparingly soluble."

-

Repeat the procedure for a range of solvents of varying polarities to establish a solubility profile.

Application in the Synthesis of Caged Compounds

A significant application of this compound is as a precursor for the synthesis of 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives. The DMNB group is a widely used photolabile protecting group, or "caged compound," in chemical biology and physiology.[3][4][5] These "caged" molecules are biologically inactive until they are exposed to UV light, which cleaves the DMNB group and releases the active molecule with high spatial and temporal control.

General Synthetic Workflow

The synthesis of a DMNB-caged bioactive molecule (e.g., a neurotransmitter, signaling molecule, or drug) from this compound generally follows a multi-step pathway. The following diagram illustrates a logical workflow for such a synthesis and the subsequent uncaging experiment.

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a proposed synthesis protocol for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in various organic syntheses.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 222.2 g/mol | [1][2][3] |

| CAS Number | 17354-04-0 | [1][2][3] |

| Appearance | Crystalline solid | |

| Melting Point | 110-112 °C | [2] |

Proposed Synthesis Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a controlled laboratory setting.

Reaction: Nitration of 3,4-dimethoxyphenylacetonitrile.

Materials:

-

3,4-dimethoxyphenylacetonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio with constant stirring. Maintain the temperature below 10°C.

-

Dissolution of Starting Material: Dissolve 3,4-dimethoxyphenylacetonitrile in dichloromethane in a separate flask.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 3,4-dimethoxyphenylacetonitrile while maintaining the reaction temperature between 0 and 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Synthesis Workflow

The logical workflow for the proposed synthesis is depicted in the following diagram.

References

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted phenylacetonitrile derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the construction of various heterocyclic compounds of medicinal interest. Its chemical structure, featuring a nitro group ortho to the acetonitrile-bearing methylene group and two methoxy groups on the phenyl ring, imparts unique reactivity that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its chemical structure, properties, synthesis, and potential applications in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a cyanomethyl group, a nitro group, and two methoxy groups.

Chemical Structure:

Molecular Formula: C₁₀H₁₀N₂O₄[1][2]

Molecular Weight: 222.20 g/mol [1][2]

Physical Properties:

| Property | Value | Reference(s) |

| Melting Point | 110-112 °C | [3] |

| Appearance | Likely a solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis

Step 1: Synthesis of the Precursor, 4,5-Dimethoxy-2-nitrobenzaldehyde

A detailed experimental protocol for the synthesis of the necessary precursor, 4,5-dimethoxy-2-nitrobenzaldehyde, is available and involves the nitration of 3,4-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde [4]

-

Materials:

-

3,4-dimethoxybenzaldehyde

-

Concentrated nitric acid

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Saturated saline solution

-

-

Procedure:

-

React 135 g of 3,4-dimethoxybenzaldehyde with 500 ml of concentrated nitric acid at 10 °C for 20 hours.

-

Pour the reaction mixture into 3 L of ice water.

-

Collect the resulting crystals by filtration.

-

Dissolve the crystals in a mixed solvent of 8 L of toluene and 500 ml of ethyl acetate.

-

Wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with saturated saline.

-

Concentrate the solution to approximately 500 ml under reduced pressure.

-

Cool the concentrate to room temperature to allow yellowish crystals to form.

-

Collect the crystals by filtration.

-

-

Yield: 77.71 g (61%)

Step 2: Proposed Synthesis of this compound

The conversion of the aldehyde to the nitrile can be achieved via a two-step process involving the formation of a tosylhydrazone followed by reaction with a cyanide source.

Logical Workflow for the Synthesis of this compound:

Caption: Proposed synthetic pathway from 4,5-dimethoxy-2-nitrobenzaldehyde to the target nitrile.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

4,5-dimethoxy-2-nitrobenzaldehyde

-

p-Toluenesulfonhydrazide (Tosylhydrazine)

-

Ethanol or Methanol

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Formation of the Tosylhydrazone:

-

Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of p-toluenesulfonhydrazide.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The tosylhydrazone product may precipitate upon cooling and can be collected by filtration.

-

-

Cyanation:

-

Dissolve the dried tosylhydrazone in an aprotic polar solvent like DMF or DMSO.

-

Add an excess of potassium cyanide or sodium cyanide.

-

Heat the reaction mixture to a temperature typically between 100-150 °C.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification

The crude this compound can be purified by standard laboratory techniques.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 | s | 1H |

| Aromatic-H | ~7.2 | s | 1H |

| -CH₂- | ~4.0 | s | 2H |

| -OCH₃ | ~3.9 | s | 3H |

| -OCH₃ | ~3.8 | s | 3H |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The methylene protons will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Nitrile) | ~117 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-OCH₃ | ~150, ~149 |

| Aromatic C-H | ~110, ~105 |

| Aromatic C-CH₂ | ~125 |

| -CH₂- | ~20 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2250-2240 |

| C-NO₂ (Nitro) | 1550-1500 (asymmetric), 1360-1290 (symmetric) |

| C-O (Methoxy) | 1275-1200, 1075-1020 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2950-2850 |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): m/z = 222.06

-

Major Fragmentation Patterns: Loss of NO₂, OCH₃, and CH₂CN are expected.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are known to exhibit a wide range of biological activities.[5][6]

Workflow for the Utilization of this compound in Drug Discovery:

Caption: A logical workflow illustrating the role of the title compound in a drug discovery pipeline.

The nitro group in this compound can be readily reduced to an amino group, which is a key step in the synthesis of quinazoline rings. The resulting amino derivative can then undergo cyclization reactions with various electrophiles to generate a library of substituted quinazolines. These compounds can be screened for a variety of pharmacological activities, including but not limited to:

-

Anticancer Activity: Quinazoline derivatives are well-known as tyrosine kinase inhibitors, which are crucial in cancer therapy.[5][7]

-

Antimicrobial Activity: Certain quinazoline derivatives have shown promising antibacterial and antifungal properties.

-

Central Nervous System (CNS) Activity: The quinazoline scaffold is present in some drugs that act on the CNS.

While no specific signaling pathways directly involving this compound have been identified in the searched literature, its derivatives, particularly quinazolines, are known to modulate various signaling pathways critical in disease pathogenesis. For instance, as tyrosine kinase inhibitors, they can interfere with pathways such as the EGFR signaling cascade, which is often dysregulated in cancer.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the synthesis of biologically active heterocyclic compounds. Its well-defined structure and predictable reactivity make it an attractive starting material for the generation of diverse molecular libraries for drug discovery. Further research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is warranted to fully explore its therapeutic potential. The detailed protocols and analytical insights provided in this guide are intended to facilitate such research endeavors.

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physicochemical properties of the organic compound 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a substituted benzeneacetonitrile derivative. The information herein is compiled to support research and development activities where this compound is of interest.

Core Physicochemical Data

The primary physical characteristics of this compound are its melting and boiling points, which are crucial for determining its physical state under various experimental conditions, assessing its purity, and planning synthetic or purification procedures.

Data Presentation

A summary of the available quantitative data for this compound is presented in the table below for straightforward reference.

| Property | Value |

| Melting Point | 110-112 °C[1] |

| Boiling Point | Not available[1] |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol [1][2] |

| CAS Number | 17354-04-0[1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively documented in publicly available literature, the general methodology for such determinations is standardized.

Melting Point Determination (General Protocol):

The melting point of a solid crystalline substance like this compound is typically determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the point at which the first liquid droplet is observed) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

The reported melting point of 110-112 °C suggests a relatively pure sample.[1] Impurities typically cause a depression and broadening of the melting point range.

Logical Workflow Visualization

To facilitate a conceptual understanding of the typical process involved in characterizing a chemical compound, the following workflow diagram is provided. This illustrates the logical progression from synthesis to physicochemical analysis.

Caption: General workflow for chemical compound synthesis and characterization.

References

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Key Intermediate in Photolabile Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a crucial chemical intermediate. The content herein is curated for professionals in research and development, offering detailed information on its properties, synthesis, and primary applications, particularly in the realm of photolabile protecting groups, often referred to as "caged compounds."

Introduction and Synonyms

This compound is an aromatic compound distinguished by its nitro, methoxy, and acetonitrile functional groups. These features make it a valuable precursor in multi-step organic syntheses, most notably in the creation of photo-activatable molecules. Its synonyms and identifiers are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| Systematic Name | This compound |

| Other Names | (4,5-Dimethoxy-2-nitrophenyl)acetonitrile[1] |

| 4,5-Dimethoxy-2-nitrophenylacetonitrile | |

| Benzeneacetonitrile, 4,5-dimethoxy-2-nitro- | |

| CAS Number | 17354-04-0[1] |

| Molecular Formula | C₁₀H₁₀N₂O₄[1] |

| Molecular Weight | 222.20 g/mol [1] |

| MDL Number | MFCD00033967 |

Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | Solid |

| Melting Point | 110-112 °C |

| Solubility | Soluble in organic solvents |

Synthesis and Experimental Protocols

The primary application of this compound is as a precursor to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a widely used photolabile protecting group. The synthesis of the title compound is a critical first step in this process. While a specific, detailed protocol for its synthesis is not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the cyanation of a corresponding 4,5-dimethoxy-2-nitrobenzyl halide.

Plausible Synthesis of this compound

This protocol is based on established methods for the cyanation of benzyl halides.

Reaction Scheme:

Materials:

-

4,5-dimethoxy-2-nitrobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4,5-dimethoxy-2-nitrobenzyl bromide in anhydrous DMF.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture with stirring to a temperature between 50-70 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring, the methylene protons adjacent to the nitrile group, and the methoxy protons would be expected to show characteristic chemical shifts.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbons would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹), and C-O stretches of the methoxy groups would be observed.

Application in the Synthesis of Caged Compounds

The primary utility of this compound lies in its role as a key intermediate for the synthesis of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group. Caged compounds are biologically active molecules that have been rendered inert by covalent attachment of a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control.

The DMNB group is favored for its efficient photolysis with near-UV light, a wavelength range that is less damaging to biological systems.

Workflow for the Synthesis of a DMNB-Caged Molecule

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a DMNB-caged substrate.

Caption: General workflow for the use of this compound.

Signaling Pathways and Logical Relationships

The significance of this compound is in enabling the study of signaling pathways rather than being a direct participant. By serving as a precursor to DMNB-caged compounds, it allows for the controlled release of agonists, antagonists, or signaling molecules at precise times and locations within a biological system. This facilitates the elucidation of complex signaling cascades.

The logical relationship in the application of this compound is outlined in the following diagram, from precursor to the study of a biological response.

Caption: Logical flow from chemical synthesis to biological application.

Conclusion

This compound is a specialized yet pivotal compound in the field of chemical biology and drug development research. Its primary role as a precursor to the DMNB photolabile protecting group enables the precise control of biological processes, thereby facilitating a deeper understanding of complex signaling pathways. The synthetic methodologies and applications outlined in this guide underscore its importance for researchers designing sophisticated experiments to probe cellular and physiological functions.

References

An In-depth Technical Guide to the Safety and Handling of 4,5-dimethoxy-2-nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,5-dimethoxy-2-nitrophenylacetonitrile, a key intermediate in various synthetic organic chemistry applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with best practices derived from structurally related nitrophenylacetonitrile and cyanide-containing compounds. All procedures should be conducted following a thorough, site-specific risk assessment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 4,5-dimethoxy-2-nitrophenylacetonitrile is presented below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference |

| CAS Number | 17354-04-0 | [1] |

| Molecular Formula | C10H10N2O4 | [1] |

| Molecular Weight | 222.2 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 110-112 °C | |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

4,5-dimethoxy-2-nitrophenylacetonitrile is classified as a hazardous substance. The following GHS classification has been reported:

-

Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P309+P310: IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician.

-

P361: Take off immediately all contaminated clothing.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 4,5-dimethoxy-2-nitrophenylacetonitrile to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly after handling.[3]

-

Body Protection: A laboratory coat or chemical-resistant apron must be worn to protect skin and clothing.[2]

-

Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[2]

-

Foot Protection: Closed-toe shoes must be worn in the laboratory.

Engineering Controls

-

All work with 4,5-dimethoxy-2-nitrophenylacetonitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is between 2°C and 8°C.

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]

Experimental Protocol: Safe Weighing and Aliquoting

This protocol outlines the steps for safely weighing and preparing a solution of 4,5-dimethoxy-2-nitrophenylacetonitrile.

-

Preparation and Engineering Controls:

-

Designate a specific area within a chemical fume hood for handling the compound.

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary equipment (spatula, weighing paper, vials, solvent, etc.) within the fume hood before starting.

-

-

Donning Personal Protective Equipment (PPE):

-

Put on all required PPE as detailed in section 3.1 before handling the compound.

-

-

Weighing and Aliquoting:

-

If weighing the solid, do so within the fume hood or a ventilated balance enclosure to control dust.

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, minimizing the generation of airborne dust.

-

Close the primary container tightly immediately after use.

-

-

Solution Preparation:

-

When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

-

If using a volatile solvent, ensure the process is conducted entirely within the fume hood.

-

-

Post-Handling Decontamination:

-

Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.

-

Dispose of all contaminated consumables (weighing paper, pipette tips, etc.) in a clearly labeled hazardous waste container.

-

-

Doffing Personal Protective Equipment (PPE):

-

Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Due to the potential for this compound to be metabolized to cyanide, speed is essential.[2][4][5]

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen cyanide, may be generated by thermal decomposition or combustion.[2][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures (Spills)

-

Minor Spills (Solid):

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[4]

-

Place the spilled material into a suitable, labeled container for disposal.[4]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the area until it has been declared safe by trained personnel.

-

Visualizations

The following diagrams illustrate key workflows for handling and emergency response.

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. monash.edu [monash.edu]

- 6. npis.org [npis.org]

- 7. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS No. 17354-04-0). Due to the limited availability of experimentally derived spectra in public databases, this document combines reported physical properties with predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed experimental protocols for its synthesis are also proposed based on established chemical transformations.

Core Compound Information

| Property | Value | Source |

| CAS Number | 17354-04-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 222.20 g/mol | [1][2][3] |

| Melting Point | 110-112 °C | [2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | H-3 |

| ~7.00 | s | 1H | H-6 |

| ~4.20 | s | 2H | -CH₂CN |

| ~3.95 | s | 3H | -OCH₃ (C5) |

| ~3.90 | s | 3H | -OCH₃ (C4) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C-5 |

| ~148.0 | C-4 |

| ~140.0 | C-2 |

| ~125.0 | C-1 |

| ~117.0 | -CN |

| ~115.0 | C-6 |

| ~105.0 | C-3 |

| ~56.5 | -OCH₃ (C5) |

| ~56.0 | -OCH₃ (C4) |

| ~20.0 | -CH₂CN |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium | C≡N Stretch |

| ~1600, ~1480 | Strong | Aromatic C=C Stretch |

| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1270, ~1030 | Strong | Aryl Ether C-O Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 192 | [M - NO]⁺ |

| 176 | [M - NO₂]⁺ |

| 181 | [M - CH₃CN]⁺ |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 2-(4,5-Dimethoxyphenyl)acetonitrile

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: Dissolve 2-(4,5-Dimethoxyphenyl)acetonitrile in a suitable solvent such as glacial acetic acid or dichloromethane. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 10-15 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is then recrystallized from a suitable solvent system, such as ethanol-water, to yield pure this compound.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Molecular Structure

Caption: Chemical structure of this compound.

References

The Role of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile in Papaverine Synthesis: A Technical Review and Proposed Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Papaverine, a benzylisoquinoline alkaloid, is a potent vasodilator with a long history of use in treating spasms of the vascular system, gastrointestinal tract, and bile ducts. Its synthesis has been a subject of interest for over a century, with numerous routes developed from various precursors. This technical guide addresses the specific role of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile as a potential starting material for the synthesis of papaverine. Following a comprehensive review of available scientific literature, this document concludes that a direct, established synthetic pathway from this specific nitro-compound to papaverine is not documented. However, based on fundamental principles of organic synthesis, a theoretical pathway is proposed. This guide will detail this hypothetical route, alongside established methods for papaverine synthesis, to provide a thorough resource for researchers in the field.

Established Synthetic Routes to Papaverine

The classical and most referenced syntheses of papaverine do not originate from this compound. Instead, they typically commence from more accessible precursors such as veratraldehyde or homoveratrylamine. A prominent method involves the Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis.

A widely recognized synthetic approach starts from 3,4-dimethoxyphenylacetic acid and homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). The key steps in this synthesis are:

-

Amide Formation: 3,4-Dimethoxyphenylacetic acid is condensed with homoveratrylamine to form the corresponding amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

-

Bischler-Napieralski Cyclization: The amide undergoes cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydropapaverine.

-

Aromatization: The resulting 3,4-dihydroisoquinoline is then aromatized to papaverine, often through dehydrogenation using a catalyst such as palladium on carbon (Pd/C).

The following diagram illustrates a generalized workflow for this established synthesis.

Caption: Generalized workflow of a common papaverine synthesis.

The Role of this compound: A Hypothetical Pathway

While not a documented precursor, the structure of this compound contains the necessary carbon framework and functional groups that could, in theory, be elaborated to form the papaverine skeleton. The key transformations would involve the reduction of the nitro group to an amine, which would then serve as the nitrogen atom for the isoquinoline ring, followed by the introduction of the 3,4-dimethoxybenzyl moiety.

A plausible, albeit theoretical, multi-step synthesis is proposed below.

Proposed Synthetic Steps

-

Reduction of the Nitro Group: The initial and critical step is the selective reduction of the nitro group in this compound to an amine, yielding 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile. This transformation is fundamental to enabling the subsequent cyclization to form the isoquinoline core.

-

Formation of an Amide Intermediate: The resulting aminophenylacetonitrile would then be acylated with 3,4-dimethoxyphenylacetyl chloride. This step introduces the remaining carbon atoms required for the papaverine structure and forms a key amide intermediate.

-

Intramolecular Cyclization and Dehydration: The amide intermediate could then undergo an intramolecular cyclization to form a dihydropapaverine derivative. This could potentially be achieved under acidic conditions, followed by dehydration to yield the fully aromatic isoquinoline ring system of papaverine.

The proposed synthetic pathway is visualized in the following diagram:

Caption: A proposed synthetic pathway for papaverine.

Experimental Protocols (Based on the Hypothetical Pathway)

The following are generalized experimental protocols for the key transformations in the proposed synthesis. These are based on standard procedures for similar reactions and would require optimization for this specific substrate.

Reduction of this compound

| Parameter | Method A: Tin(II) Chloride Reduction | Method B: Catalytic Hydrogenation |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Hydrogen gas (H₂) |

| Catalyst | - | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate | Methanol or Ethanol |

| Acid | Concentrated Hydrochloric Acid (HCl) | - |

| Temperature | Reflux (approx. 78-80 °C) | Room Temperature |

| Pressure | Atmospheric | 1-4 atm |

| Work-up | 1. Cool the reaction mixture. 2. Neutralize with a base (e.g., NaOH or NaHCO₃). 3. Extract the product with an organic solvent. 4. Dry and concentrate the organic phase. | 1. Filter off the catalyst. 2. Concentrate the filtrate under reduced pressure. |

Amide Formation and Cyclization

| Step | Reagents and Conditions |

| Acylation | Acylating Agent: 3,4-Dimethoxyphenylacetyl chloride. Base: Pyridine or Triethylamine. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Temperature: 0 °C to room temperature. |

| Cyclization | Reagent: Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA). Solvent: Toluene or Xylene. Temperature: Reflux. |

Quantitative Data Summary (Hypothetical)

As this is a theoretical pathway, no experimental data exists. The following table presents target yields based on similar, well-documented reactions in the literature.

| Reaction Step | Product | Target Yield (%) |

| Nitro Reduction | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | 80-95 |

| Acylation | Amide Intermediate | 75-90 |

| Cyclization | Papaverine | 60-80 |

| Overall | Papaverine | 36-68 |

Conclusion

The Genesis of a Key Intermediate: A Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's synthesis, physical and chemical properties, and the logical workflow for its preparation.

Introduction

This compound, with the CAS Number 17354-04-0, is an aromatic organic compound characterized by a phenyl ring substituted with two methoxy groups, a nitro group, and an acetonitrile moiety.[1][2] Its structural features, particularly the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, make it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide explores the historical context of its first reported synthesis and provides a detailed, plausible experimental protocol for its preparation.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1978 publication in the Journal of Medicinal Chemistry. While the full historical details of its initial discovery are not extensively documented in publicly available literature, its emergence in this specific journal strongly suggests its initial purpose was as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. The strategic placement of functional groups on the phenyl ring allows for a range of chemical transformations, making it a valuable building block for medicinal chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17354-04-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][3] |

| Molecular Weight | 222.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 110-112 °C | |

| Solubility | Soluble in organic solvents | [2] |

Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step in the synthesis of this compound, based on established organic chemistry principles.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrotoluene

Reaction Scheme:

References

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol based on analogous reactions, and discusses its significance in medicinal chemistry.

Core Compound Properties

This compound is a substituted phenylacetonitrile that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by the presence of a nitro group ortho to the acetonitrile moiety and two methoxy groups on the benzene ring, makes it a valuable precursor for the construction of complex heterocyclic systems.

| Property | Value | Reference |

| CAS Number | 17354-04-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 222.20 g/mol | [2][3] |

| Melting Point | 110-112 °C | [3] |

| Appearance | Likely a yellow solid | Inferred from related nitroaromatic compounds |

| Solubility | Soluble in organic solvents | [4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the nitration of aromatic aldehydes and the conversion of aldehydes to nitriles.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

-

Materials: 3,4-dimethoxybenzaldehyde, fuming nitric acid, sulfuric acid, ice.

-

Procedure:

-

To a stirred solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 4,5-dimethoxy-2-nitrobenzaldehyde as a yellow solid.[5]

-

The product can be purified by recrystallization from a suitable solvent system like ethanol-water.

-

Step 2: Synthesis of this compound

-

Materials: 4,5-dimethoxy-2-nitrobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate, methanol, dichloromethane.

-

Procedure:

-

To a stirred solution of 4,5-dimethoxy-2-nitrobenzaldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol at 0 °C, add a solution of potassium carbonate (2 equivalents) in methanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

-

Spectroscopic and Analytical Data (Predicted)

No publicly available spectroscopic data for this compound has been identified. The following table provides predicted and analogous data based on the analysis of structurally similar compounds.

| Analysis | Predicted/Analogous Data | Basis of Prediction |

| ¹H NMR | δ (ppm): 8.0-8.2 (s, 1H, Ar-H), 7.5-7.7 (s, 1H, Ar-H), 4.2-4.4 (s, 2H, CH₂CN), 3.9-4.1 (s, 6H, 2 x OCH₃) | Based on chemical shifts of related nitroaromatic compounds and phenylacetonitriles. |

| ¹³C NMR | δ (ppm): 150-155 (Ar-C-O), 140-145 (Ar-C-NO₂), 130-135 (Ar-C), 115-120 (CN), 110-115 (Ar-CH), 105-110 (Ar-CH), 55-60 (OCH₃), 20-25 (CH₂CN) | Based on typical chemical shifts for substituted aromatic rings and acetonitrile moieties. |

| Mass Spec. | m/z: 222.06 [M]⁺, fragments corresponding to loss of NO₂, OCH₃, and CN. | Calculated exact mass and expected fragmentation patterns for nitroaromatic compounds. |

| IR (KBr) | ν (cm⁻¹): ~2250 (C≡N stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1270 and ~1030 (C-O stretch) | Characteristic vibrational frequencies for nitrile, nitro, and ether functional groups.[6] |

Role in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of several biologically active molecules, most notably the antianginal drug Ivabradine .

Synthesis of Ivabradine Intermediate

The primary application of this compound is as a precursor to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a key intermediate in the synthesis of Ivabradine.

The synthetic workflow involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the benzazepine core structure.

Potential for Further Drug Discovery

The structural motifs present in this compound, namely the substituted phenylacetonitrile core, are found in a variety of biologically active compounds. While there is no direct evidence of the biological activity of this specific molecule, its derivatives have been explored for various therapeutic applications. The presence of the nitro group also allows for its conversion into other functional groups, further expanding its utility as a scaffold in the design and synthesis of novel drug candidates.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of the cardiovascular drug Ivabradine. While detailed public data on its synthesis and spectroscopic properties are scarce, its chemical nature allows for the confident prediction of its properties and the development of a robust synthetic protocol. For researchers in drug discovery and development, this compound represents a key starting material for accessing complex molecular architectures and holds potential for the generation of new chemical entities with diverse biological activities. Further public disclosure of experimental data for this compound would be beneficial to the scientific community.

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable multi-step synthesis route for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of veratraldehyde, followed by a series of functional group transformations to yield the target nitrile. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step reaction sequence starting from commercially available veratraldehyde (3,4-dimethoxybenzaldehyde). The overall pathway is depicted below:

Caption: Overall synthetic route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reagents, solvents, reaction conditions, and yields.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| 1 | Nitration | Veratraldehyde | Nitric acid | Acetic acid | 18-22°C, 1 hour | 73-79 |

| 2 | Reduction | 4,5-Dimethoxy-2-nitrobenzaldehyde | Sodium borohydride | Ethanol, Water | 40°C, 2.5 hours | 56.5 |

| 3 | Bromination | 4,5-Dimethoxy-2-nitrobenzyl alcohol | Phosphorus tribromide | Tetrahydrofuran | Room temperature, overnight | 86 |

| 4 | Cyanation | 4,5-Dimethoxy-2-nitrobenzyl bromide | Sodium cyanide | Acetone, Water | Reflux, 16-20 hours | ~75-85 (estimated) |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each key experiment in the synthesis of this compound.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

This procedure outlines the nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde.

Caption: Workflow for the nitration of veratraldehyde.

Materials:

-

Veratraldehyde (70 g, 0.42 mole)

-

Nitric acid (sp. gr. 1.4, 350 ml)

-

Ice

-

Ethanol (95%)

Procedure:

-

In a suitable reaction vessel, cool 350 ml of nitric acid to 20°C using an ice bath.

-

Slowly add 70 g of finely crushed veratraldehyde to the cooled nitric acid over a period of about 1 hour, maintaining the internal temperature between 18°C and 22°C.

-

After the addition is complete, stir the mixture for an additional 10 minutes.

-

Pour the reaction mixture into 4 liters of ice water to precipitate the product.

-

Collect the solid product by filtration and wash it with water.

-

Recrystallize the crude product from 2 liters of boiling 95% ethanol. Allow the solution to stand overnight to crystallize.

-

Filter the crystals and concentrate the mother liquor to obtain a second crop.

-

Combine the crops and dry them in a vacuum oven at 50°C. The expected yield is 65–70 g (73–79%).[1]

Step 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl alcohol

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.

Caption: Workflow for the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde.

Materials:

-

4,5-Dimethoxy-2-nitrobenzaldehyde (1011 g)

-

Sodium borohydride (57 g)

-

Ethanol (12 L)

-

Water (94.8 ml)

Procedure:

-

In a large reaction vessel, stir a mixture of 1011 g of 4,5-dimethoxy-2-nitrobenzaldehyde in 10 L of ethanol and 94.8 ml of water.[2]

-

Prepare a solution of 57 g of sodium borohydride in 2 L of absolute ethanol.

-

Add the sodium borohydride solution to the aldehyde mixture over a period of 1 hour.[2]

-

Heat the reaction mixture to 40°C and maintain this temperature for 2.5 hours.[2]

-

Cool the mixture to 5°C and collect the resulting solid by filtration.

-

Wash the solid with 4 L of cold denatured ethanol and then with 8 L of cold water.

-

Dry the product in a vacuum oven at 50°C to yield approximately 570 g (56.5%) of 4,5-dimethoxy-2-nitrobenzyl alcohol.[2]

Step 3: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide

This protocol details the conversion of the benzyl alcohol to the corresponding benzyl bromide, a key intermediate for the final cyanation step.

Caption: Workflow for the bromination of 4,5-dimethoxy-2-nitrobenzyl alcohol.

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl alcohol (10.7 g, 50.0 mmol)

-

Phosphorus tribromide (27.1 g, 100.0 mmol)

-

Tetrahydrofuran (THF, 300 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Dissolve 10.7 g of 4,5-dimethoxy-2-nitrobenzyl alcohol in 200 mL of THF in a flask under a nitrogen atmosphere.

-

In a separate funnel, prepare a solution of 27.1 g of phosphorus tribromide in 100 mL of THF.

-

Slowly add the phosphorus tribromide solution to the stirring alcohol solution.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the THF by distillation under reduced pressure.

-

Partition the residue with saturated aqueous sodium bicarbonate and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO3 and dry it over anhydrous MgSO4.

-

After filtration, concentrate the filtrate to obtain a dark yellow oil.

-

Purify the oil by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1).

-

Concentrate the product-containing fractions to obtain 11.8 g (86% yield) of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene as a bright yellow solid.

Step 4: Synthesis of this compound

This final step involves a nucleophilic substitution reaction to introduce the nitrile group. This is a representative protocol adapted from established methods for the cyanation of benzyl halides.

Caption: Workflow for the cyanation of 4,5-dimethoxy-2-nitrobenzyl bromide.

Materials:

-

4,5-Dimethoxy-2-nitrobenzyl bromide (11.8 g, 42.7 mmol)

-

Sodium cyanide (3.14 g, 64.1 mmol)

-

Acetone

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 11.8 g of 4,5-dimethoxy-2-nitrobenzyl bromide and 3.14 g of sodium cyanide in a suitable mixture of acetone and water.

-

Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone by distillation under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound. The estimated yield is in the range of 75-85%.

Disclaimer

The provided synthetic procedures are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions, including the use of personal protective equipment and a fume hood. All chemical waste should be disposed of in accordance with institutional and local regulations.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of Papaverine from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the synthesis of papaverine, a benzylisoquinoline alkaloid used as a vasodilator, starting from 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile. The synthesis involves a multi-step process including the reduction of a nitro group, acylation to form a key amide intermediate, an intramolecular cyclization reaction, and a final dehydrogenation step to yield papaverine. This protocol provides comprehensive methodologies, quantitative data, and a workflow visualization to guide researchers in the successful synthesis of this important pharmaceutical compound.

Introduction

Papaverine is an opium alkaloid that functions as a non-narcotic smooth muscle relaxant and vasodilator.[1] Its therapeutic applications have sustained a demand that often exceeds the supply from natural opium sources, necessitating efficient chemical synthesis.[1] While several synthetic routes to papaverine have been established, most notably the Bischler-Napieralski and Pictet-Spengler syntheses, this application note details a pathway commencing from the specific precursor, this compound.[1][2][3]

The proposed synthesis leverages the functional groups of the starting material to construct the 6,7-dimethoxyisoquinoline core of papaverine. The key transformations include the selective reduction of the aromatic nitro group to an amine, which then enables the formation of an amide linkage with a second key fragment. This amide subsequently undergoes an intramolecular cyclization, a variation of the Bischler-Napieralski reaction, to form the dihydroisoquinoline skeleton, which is finally aromatized to papaverine.[4]

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The pathway begins with the selective reduction of the nitro group on the starting material, followed by acylation of the resulting amine. The subsequent intramolecular cyclization forms the dihydropapaverine intermediate, which is then dehydrogenated to afford the final product, papaverine.

Figure 1: Proposed synthetic workflow for papaverine.

Experimental Protocols

Step 1: Reduction of this compound

This initial step involves the selective reduction of the aromatic nitro group to a primary amine, yielding 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile. A common method for this transformation in the presence of a nitrile group is reduction using iron in an acidic medium.

Protocol:

-

To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add a solution of this compound (1 equivalent) in ethanol dropwise over 30 minutes.

-

Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile, which can be used in the next step with or without further purification.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Iron powder, NH4Cl, Ethanol, Water |

| Temperature | 80-90 °C |

| Reaction Time | 2-4 hours |

| Product | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile |

| Typical Yield | 85-95% |

| Table 1: Reaction parameters for nitro group reduction. |

Step 2: Amide Formation

The synthesized amine is acylated using 3,4-dimethoxyphenylacetyl chloride (homoveratroyl chloride) to form the N-acyl precursor required for the subsequent cyclization.

Protocol:

-

Dissolve 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude amide product, 2-(2-(3,4-Dimethoxyphenylacetamido)-4,5-dimethoxyphenyl)acetonitrile.

| Parameter | Value |

| Starting Material | 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile |

| Reagents | 3,4-Dimethoxyphenylacetyl chloride, Triethylamine, DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product | 2-(2-(3,4-Dimethoxyphenylacetamido)-4,5-dimethoxyphenyl)acetonitrile |

| Typical Yield | 75-85% |

| Table 2: Reaction parameters for amide formation. |

Step 3: Intramolecular Reductive Cyclization (Modified Bischler-Napieralski Reaction)

This crucial step involves the cyclization of the amide intermediate to form the dihydroisoquinoline core. This is achieved by activating the amide carbonyl with a dehydrating agent, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. The nitrile group is simultaneously or subsequently reduced.

Protocol:

-

Dissolve the amide precursor (1 equivalent) in a high-boiling point solvent like toluene or xylene.

-

Add a cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-3 equivalents).

-

Heat the mixture to reflux (110-140 °C) for 2-5 hours, monitoring by TLC. This step forms the 3,4-dihydroisoquinoline ring.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice and neutralizing with a base (e.g., sodium carbonate solution).

-